molecular formula C10H12ClFN2 B3357488 1-(2-Chloro-4-fluorophenyl)piperazine CAS No. 736122-94-4

1-(2-Chloro-4-fluorophenyl)piperazine

Cat. No.: B3357488
CAS No.: 736122-94-4
M. Wt: 214.67 g/mol
InChI Key: GQCTTYBMNBDCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Chloro-4-fluorophenyl)piperazine” is a chemical compound with the CAS Number: 736122-94-4 . It has a molecular weight of 214.67 . It is typically stored at room temperature and appears as a white to yellow solid .


Synthesis Analysis

There are several synthetic routes for similar compounds like 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C10H12ClFN2/c11-8-1-2-10 (9 (12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder that is clear colorless to light yellow . It has a molecular weight of 214.67 . The storage temperature is room temperature .

Scientific Research Applications

Flunarizine and its Isomers

Flunarizine, synthesized using 1-(2-Chloro-4-fluorophenyl)piperazine, is used for treating migraines, dizziness, vestibular disorders, and epilepsy. Notably, it exhibits vasodilating effects and antihistamine activity, improving cerebral blood circulation. The drug's industrial production involves condensation reactions with various catalysts and separations techniques (Shakhmaev, Sunagatullina, & Zorin, 2016).

Synthesis of Neuroleptic Agents

Fluspirilen and Penfluridol, two neuroleptic agents, involve a synthesis process utilizing compounds related to this compound. These agents are part of pharmaceuticals containing specific groups bound to nitrogen atoms of piperazine moieties, with various synthesis methods including rhodium-catalyzed hydroformylation (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Dopamine Uptake Inhibitor Synthesis

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a dopamine uptake inhibitor, is synthesized using related compounds. The synthesis process aims to eliminate chromatographic purifications and improve overall yield, highlighting its significance in developing treatments for disorders related to dopamine uptake (Ironside, Sugathapala, Robertson, Darey, & Zhang, 2002).

Antitumor Activity of Schiff Bases

A series of 1,2,4-triazole Schiff basescontaining the 1-[bi-(4-fluorophenyl)methyl]piperazine group exhibit significant antitumor activity. These compounds were synthesized using microwave irradiation and showed high inhibitory activity against tumor cells, indicating their potential in cancer treatment (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).

Synthesis of Piperazine-Indazole Derivatives

The synthesis of novel 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, an important compound in medicinal chemistry, was achieved efficiently. Docking studies of this compound indicate its relevance in the field of drug development (Balaraju, Kalyani, & Laxminarayana, 2019).

X-Ray Diffraction Studies of Piperazine Derivatives

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, synthesized through a condensation reaction, was characterized using X-ray diffraction. It demonstrated moderate anthelmintic and poor antibacterial activities, showcasing its potential in medical applications (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCTTYBMNBDCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736122-94-4
Record name 1-(2-chloro-4-fluorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1-bromo-2-chloro-4-fluorobenzene (4.19 g, 20 mmoles), piperazine (10.32 g, 120 mmoles), sodium tert-butoxide (2.3 g, 1.5 mmoles), tris(dibenzylideneacetone)dipalladium (366 mg, 0.4 mmoles) and racemic (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (747 mg, 1.2 mmoles) in toluene (2 mL) was heated to 120° C. overnight. The mixture was cooled, filtered and the filtrate concentrated under reduced pressure. The crude residue was purified by column chromatography (silica gel, 0-5% 2N methanolic ammonia in DCM) to provide the title compound.
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
10.32 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
747 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-fluorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-4-fluorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-4-fluorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-4-fluorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-4-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.